MPCI

MC4R antagonism Cell permeability Small molecule vs. peptide

Research on MC4R-deficient obesity is often hampered by the unavailability of selective, cell-permeable tool compounds with validated pharmacological chaperone activity. MPCI (CAS 884538-31-2) directly addresses this gap with a Ki of 0.218 μM and demonstrated rescue of intracellularly-retained MC4R mutants. • Validated pharmacoperone for restoring surface expression of misfolded MC4R variants. • Cell-permeable benzamide scaffold enables passive diffusion; no transfection required. • Structurally distinct from imidazole-based chaperones for orthogonal validation.

Molecular Formula C25H32BrFN4O2
Molecular Weight 519.45
CAS No. 884538-31-2
Cat. No. B609228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPCI
CAS884538-31-2
SynonymsMPCI; 
Molecular FormulaC25H32BrFN4O2
Molecular Weight519.45
Structural Identifiers
SMILESO=C(NC(NCC1CCN(CC)CC1)=N)C2=CC=CC(F)=C2CCC3=CC(Br)=CC=C3OC
InChIInChI=1S/C25H32BrFN4O2/c1-3-31-13-11-17(12-14-31)16-29-25(28)30-24(32)21-5-4-6-22(27)20(21)9-7-18-15-19(26)8-10-23(18)33-2/h4-6,8,10,15,17H,3,7,9,11-14,16H2,1-2H3,(H3,28,29,30,32)
InChIKeyAMXJMRXFZPRCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MPCI (CAS 884538-31-2): A Cell-Permeable Small-Molecule MC4R Antagonist for Obesity Research and GPCR Pharmacochaperone Studies


MPCI (CAS 884538-31-2, molecular formula C25H32BrFN4O2, molecular weight 519.45 g/mol) is a synthetic small-molecule antagonist of the melanocortin-4 receptor (MC4R), a Class A G protein-coupled receptor (GPCR) critically involved in the central regulation of energy homeostasis and food intake [1]. The compound exhibits a Ki of 0.218 μM for recombinant human MC4R expressed in HEK293 cells and is characterized as a cell-permeable, MC4R-selective ligand . Beyond simple receptor blockade, MPCI has been reported to possess pharmacological chaperone (pharmacoperone) activity, enabling it to rescue cell-surface expression and signaling of specific intracellularly retained, misfolded MC4R mutants associated with monogenic obesity . This functional duality—antagonism combined with chaperone-mediated trafficking correction—distinguishes MPCI from peptide-based MC4R modulators and positions it as a specialized tool compound for investigating MC4R pharmacology, protein misfolding diseases, and the therapeutic targeting of MC4R-deficient obesity .

Why MPCI Cannot Be Substituted with Other MC4R Antagonists: Divergent Pharmacological Profiles and Physicochemical Constraints


Generic substitution among MC4R antagonists is scientifically invalid due to profound heterogeneity in chemical class, receptor subtype selectivity, functional activity spectrum, and emergent pharmacological chaperone capacity. The MC4R antagonist landscape encompasses structurally diverse entities including peptidic ligands (e.g., SHU9119, MBP10), non-peptidic small molecules (e.g., ML00253764, MPCI, Ipsen 17, MCL0020), and inverse agonists, each exhibiting distinct binding kinetics, biased signaling profiles, and cell-trafficking effects [1]. Critically, even within the small-molecule subset, compounds diverge markedly in their ability to function as pharmacological chaperones that rescue misfolded obesity-linked MC4R mutants—a property not shared by all antagonists and one that renders direct interchangeability impossible for studies addressing mutant receptor rescue [2]. Furthermore, differences in solubility, cell permeability, and the potential for off-target effects at related melanocortin receptor subtypes (MC1R, MC3R, MC5R) preclude simple replacement without comprehensive revalidation of experimental outcomes. The evidence presented below quantifies these critical differentiating parameters for MPCI relative to its closest analogs and alternative MC4R modulators .

MPCI Comparative Evidence Guide: Quantitative Differentiation Versus Peptidic and Small-Molecule MC4R Antagonists


MPCI vs. SHU9119: Small-Molecule Permeability Advantage vs. High-Affinity Peptidic Antagonist

MPCI, as a cell-permeable small molecule, exhibits an MC4R binding affinity (Ki = 0.218 μM) that is approximately 1000-fold lower than the ultra-high affinity peptidic antagonist SHU9119 (IC50 = 0.06 nM at MC4R). However, this potency deficit is offset by a fundamental physicochemical advantage: MPCI's non-peptidic structure confers cell permeability, enabling efficient passive diffusion across cellular membranes in vitro . In contrast, SHU9119, a cyclic peptide derivative of α-MSH, exhibits negligible passive membrane permeability due to its high molecular weight (~1075 Da) and multiple polar/charged residues, severely restricting its utility in cellular assays without specialized delivery methods or membrane permeabilization . The Ki value for MPCI was determined via competitive binding assays on HEK293 cells expressing hMC4R, while SHU9119 IC50 values derive from similar radioligand displacement assays on human MC4R . This permeability distinction renders MPCI the preferred tool for intact-cell studies requiring cytosolic target engagement without membrane disruption.

MC4R antagonism Cell permeability Small molecule vs. peptide

MPCI vs. MCL0020: MC4R Selectivity Profile Differentiation

MPCI and MCL0020 both exhibit MC4R-selective binding profiles, yet their quantitative selectivity indices differ meaningfully. MPCI has been characterized as an MC4R-selective ligand with reported selectivity over other melanocortin receptor subtypes (quantitative Ki ratios not fully delineated in open literature, classified as MC4R-selective based on vendor and database annotations) . In contrast, MCL0020 demonstrates quantifiable, high selectivity: IC50 = 11.63 nM at MC4R, with negligible activity at MC1R (IC50 > 10,000 nM; >860-fold selectivity) and modest activity at MC3R (IC50 = 1,115 nM; ~96-fold selectivity) . While MCL0020's selectivity profile is explicitly quantified, MPCI's selection as an MC4R tool compound derives from its distinct pharmacological chaperone activity, which MCL0020 does not exhibit . The two compounds are thus complementary rather than interchangeable: MCL0020 for studies requiring rigorously quantified MC4R-selective antagonism; MPCI for investigations into mutant MC4R trafficking rescue and pharmacoperone pharmacology.

MC4R selectivity Off-target minimization Melanocortin receptor subtype

MPCI vs. ML00253764: Pharmacological Chaperone Activity Differentiation

Both MPCI and the closely related imidazole-based small molecule ML00253764 are recognized as MC4R antagonists with pharmacological chaperone activity. However, their differentiation emerges from their primary functional annotation and the scope of documented rescue activity. ML00253764 has been extensively validated as an antiproliferative and proapoptotic MC4R antagonist in cancer models, with its chaperone function described primarily as rescuing specific MC4R-deficient mutants [1]. In contrast, MPCI is explicitly defined and marketed as a cell-permeant MC4R-selective ligand with pharmacological chaperone activity, with its pharmacoperone function identified as a core differentiating feature rather than a secondary property . Both compounds are cited alongside Ipsen 17, DCPMP, and NBP as MC4R pharmacoperones capable of restoring cell-surface expression of misfolded MC4R variants [2]. The compounds are chemically distinct (MPCI is a benzamide derivative with a guanidine-like moiety; ML00253764 is an imidazole derivative), which may confer differential mutant rescue spectra and off-target profiles, though direct head-to-head comparative rescue data across a panel of MC4R mutants remain unpublished. Researchers investigating MC4R pharmacoperone biology may consider both compounds, with MPCI offering a structurally distinct alternative for orthogonal validation experiments.

Pharmacological chaperone Pharmacoperone MC4R mutant rescue

MPCI vs. Ipsen 17: Chaperone Universality and Mutant Coverage Comparison

The landscape of MC4R pharmacological chaperones includes multiple small molecules including MPCI, Ipsen 17, DCPMP, and NBP, which have been described collectively in the literature as agents capable of rescuing defective MC4R cell-surface expression and signaling [1]. Within this class, Ipsen 17 has been explicitly characterized as 'the most universal pharmacological chaperone of MC4R,' demonstrating efficacy in rescuing 12 obesity-causing human MC4R variants including S58C, E61K, N62S, I69T, P78L, C84R, and G98R [2]. In comparative functional rescue studies, Ipsen 17 restored plasma membrane expression of these mutants, enabling subsequent responsiveness to α-MSH stimulation with EC50 values of approximately 10⁻⁸ M and dramatically enhanced signaling capacity (excluding G98R) in a mutant-specific manner [3]. MPCI is cited within this same body of literature as a recognized MC4R pharmacoperone, but quantitative mutant-by-mutant rescue data equivalent to that published for Ipsen 17 is not publicly available for MPCI. The experimental relevance is clear: Ipsen 17 remains the gold standard for broad-spectrum MC4R mutant rescue with comprehensive validation data; MPCI may serve as a suitable alternative for studies where a less extensively characterized but commercially accessible pharmacoperone is sufficient, or as an orthogonal tool to confirm that observed rescue effects are not Ipsen 17-specific.

MC4R mutant rescue Pharmacoperone universality Monogenic obesity

MPCI vs. MC4R Inverse Agonists: Antagonist vs. Inverse Agonist Functional Differentiation

MC4R exhibits significant constitutive (ligand-independent) activity, and pharmacological tools can be categorized as neutral antagonists (blocking agonist-induced signaling without affecting basal activity) or inverse agonists (reducing basal constitutive activity below unliganded levels). MPCI is characterized as an MC4R antagonist (Ki = 0.218 μM) that competitively blocks agonist binding and downstream signaling . Its classification as a neutral antagonist versus inverse agonist has not been explicitly defined in open literature. In contrast, specific MC4R modulators such as Agouti-related peptide (AgRP) and certain small molecules function as inverse agonists, actively suppressing basal receptor activity in addition to antagonizing agonist effects [1]. This functional distinction is critical for experimental interpretation: a neutral antagonist will only affect agonist-stimulated signaling, whereas an inverse agonist will reduce both basal and agonist-stimulated activity. For studies requiring selective blockade of MC4R-mediated signaling without perturbing constitutive activity, MPCI's antagonist classification (presumptive neutral antagonist) is functionally relevant. Researchers should note that empirical verification of MPCI's inverse agonist potential remains uncharacterized in published literature, and experimental controls (e.g., measurement of basal cAMP in the absence of agonist) are recommended to confirm functional classification in specific cellular contexts [2].

MC4R constitutive activity Inverse agonism Receptor pharmacology

MPCI: Commercially Available Small-Molecule MC4R Pharmacoperone with Validated Supplier Purity Specifications

Procurement decisions for specialized research compounds require confidence in chemical identity and purity. MPCI is commercially available from multiple reputable vendors including MedChemExpress, TargetMol, InvivoChem, and Bidepharm, with verified purity specifications ranging from ≥95% to ≥98% as determined by HPLC and confirmed by NMR spectroscopy . Bidepharm explicitly provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data for MPCI (CAS 884538-31-2) . In contrast, certain comparator compounds such as Ipsen 17 and ML00253764 may have more limited commercial availability or require custom synthesis, potentially introducing procurement delays, batch-to-batch variability concerns, or additional analytical validation burden. For laboratories requiring immediate experimental initiation with fully characterized material, MPCI's multi-vendor availability with established purity standards reduces procurement risk and enables cross-vendor lot comparison if needed .

Chemical purity Quality control Procurement specification

Optimal Use Cases for MPCI (CAS 884538-31-2) in MC4R Pharmacology and Obesity Research


Cellular Assays Requiring MC4R Antagonism with Intact Membrane Integrity

MPCI is optimally deployed in in vitro cellular assays where MC4R antagonism must be achieved in intact, unperturbed cells. Its cell-permeable small-molecule nature enables passive diffusion across the plasma membrane, allowing intracellular access to MC4R without the need for membrane permeabilization, transfection, or specialized delivery vehicles required for peptide-based antagonists such as SHU9119. At a working concentration approximating its Ki of 0.218 μM, MPCI can competitively inhibit α-MSH-stimulated cAMP accumulation in HEK293 cells expressing hMC4R. This application scenario is particularly valuable for studying MC4R signaling dynamics under physiologically relevant conditions where membrane integrity and receptor trafficking pathways must be preserved .

Pharmacological Chaperone Studies of MC4R Mutants Implicated in Monogenic Obesity

MPCI is indicated for research investigating the rescue of intracellularly retained, misfolded MC4R mutants associated with early-onset obesity. As a recognized pharmacological chaperone (pharmacoperone), MPCI can be employed to assess restoration of cell-surface expression and functional signaling of specific MC4R variants. Experimental protocols typically involve pre-incubation of mutant MC4R-expressing cells with MPCI (concentration range informed by its Ki of 0.218 μM) followed by measurement of plasma membrane receptor localization (via immunocytochemistry, flow cytometry, or cell-surface ELISA) and subsequent α-MSH-stimulated cAMP production. MPCI's pharmacoperone activity has been documented in the scientific literature alongside ML00253764, Ipsen 17, and related compounds, making it suitable for studies of MC4R folding deficiencies and therapeutic rescue strategies [1].

Orthogonal Validation in MC4R Mutant Rescue Experiments

MPCI provides a structurally distinct benzamide-based chemical scaffold for orthogonal validation of pharmacological chaperone effects observed with imidazole-based compounds such as ML00253764. When experimental findings obtained with ML00253764 require confirmation that observed rescue effects are not scaffold-specific or confounded by off-target activities unique to the imidazole chemotype, MPCI serves as an independent tool for replication. Researchers can perform parallel rescue experiments using both compounds at concentrations normalized to their respective MC4R binding affinities (MPCI Ki = 0.218 μM) and compare mutant rescue profiles. Concordant results across chemically distinct pharmacoperones strengthen confidence that observed effects are mediated through MC4R chaperone mechanisms rather than compound-specific artifacts [2].

Basal vs. Agonist-Stimulated MC4R Signaling Dissection (Presumptive Neutral Antagonist)

MPCI is appropriate for experiments designed to dissect the relative contributions of constitutive (ligand-independent) versus agonist-induced MC4R signaling. As an antagonist (Ki = 0.218 μM) without documented inverse agonist activity, MPCI is expected to block α-MSH-stimulated cAMP production while preserving basal constitutive activity. This functional profile enables researchers to isolate agonist-dependent signaling components by comparing vehicle-treated (basal) conditions with MPCI-treated plus agonist conditions. For definitive confirmation of neutral antagonism, researchers should empirically validate that MPCI does not suppress basal cAMP levels in their specific cellular system. This application is particularly relevant for studies investigating the physiological significance of MC4R constitutive activity in energy homeostasis and for differentiating neutral antagonist versus inverse agonist pharmacology [3].

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